(2-Tert-butoxy-4-cyclopropoxyphenyl)methanamine
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Overview
Description
(2-Tert-butoxy-4-cyclopropoxyphenyl)methanamine: is an organic compound with the molecular formula C14H21NO2. This compound is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a phenyl ring, along with a methanamine group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butoxy-4-cyclopropoxyphenyl)methanamine typically involves the reaction of 2-tert-butoxy-4-cyclopropoxybenzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nitrating agents.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of (2-Tert-butoxy-4-cyclopropoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
- (2-Tert-butoxyphenyl)methanamine
- (4-Tert-butoxyphenyl)methanamine
- (2-Tert-butylphenoxy)ethanamine
Comparison:
- (2-Tert-butoxy-4-cyclopropoxyphenyl)methanamine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity.
- Compared to (2-Tert-butoxyphenyl)methanamine , the cyclopropoxy group adds steric hindrance and alters electronic distribution, affecting its reactivity.
- (4-Tert-butoxyphenyl)methanamine lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]phenyl]methanamine |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13-8-12(16-11-6-7-11)5-4-10(13)9-15/h4-5,8,11H,6-7,9,15H2,1-3H3 |
InChI Key |
LPRMJSUBLWDBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC2CC2)CN |
Origin of Product |
United States |
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